molecular formula C8H7F2NO2 B2960175 3-amino-5-(difluoromethyl)benzoicacid CAS No. 2248392-12-1

3-amino-5-(difluoromethyl)benzoicacid

Cat. No.: B2960175
CAS No.: 2248392-12-1
M. Wt: 187.146
InChI Key: FBPQJYRLQIZFOC-UHFFFAOYSA-N
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Description

3-Amino-5-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3,5-difluorotoluene followed by reduction to obtain the corresponding amine. The amine is then subjected to diazotization and subsequent hydrolysis to yield the desired benzoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of 3-amino-5-(difluoromethyl)benzoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, while advanced purification techniques like crystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-(difluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-amino-5-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity and influence cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-Amino-4-(difluoromethyl)benzoic acid: Similar structure but with the difluoromethyl group in a different position.

    3-Amino-5-(methyl)benzoic acid: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

3-Amino-5-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-5-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-7(10)4-1-5(8(12)13)3-6(11)2-4/h1-3,7H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPQJYRLQIZFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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